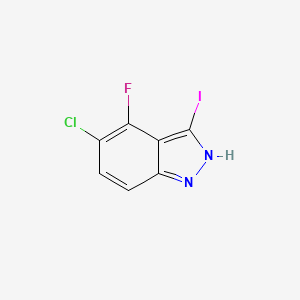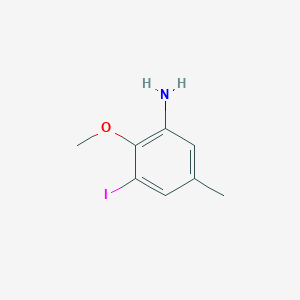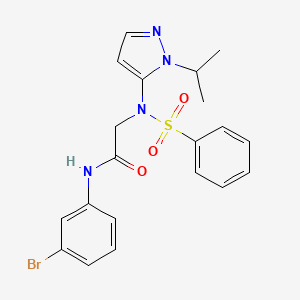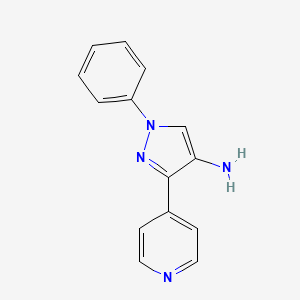
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the ester react in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoate: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethoxyphenyl group and the but-2-enoate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-16-11-6-4-9(8-12(11)17-2)10(14)5-7-13(15)18-3/h4-8H,1-3H3/b7-5+ |
InChI Key |
HWFBZCHUTWPZIH-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
![1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)




![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)

![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)


![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
